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(Tert-amylimino)tris(dimethylamino)tantalum

Atomic Layer Deposition Precursor Volatility Tantalum Nitride Barrier

t-Amylimidotris(dimethylamido)tantalum(V), commonly designated TAIMATA, is a metalorganic tantalum(V) imido-amido complex with the formula Ta(NtAm)(NMe2)3. It is a crystalline solid at ambient temperature (melting point 36 °C) that exhibits high sensitivity to moisture and air.

Molecular Formula C11H29N4Ta-3
Molecular Weight 398.32 g/mol
CAS No. 629654-53-1
Cat. No. B3427937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-amylimino)tris(dimethylamino)tantalum
CAS629654-53-1
Molecular FormulaC11H29N4Ta-3
Molecular Weight398.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C
InChIInChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;
InChIKeyDUSOHVSMXRNSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Amylimidotris(dimethylamido)tantalum(V) (TAIMATA) CAS 629654-53-1: ALD/CVD Precursor Procurement & Differentiation Guide


t-Amylimidotris(dimethylamido)tantalum(V), commonly designated TAIMATA, is a metalorganic tantalum(V) imido-amido complex with the formula Ta(NtAm)(NMe2)3 [1]. It is a crystalline solid at ambient temperature (melting point 36 °C) that exhibits high sensitivity to moisture and air . TAIMATA is engineered exclusively as a liquid-delivery precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-containing thin films, most notably tantalum nitride (TaN) diffusion barriers and tantalum carbonitride (TaCN) gate electrodes in semiconductor device fabrication [2].

Why t-Amylimidotris(dimethylamido)tantalum(V) Cannot Be Replaced by TBTDET, PDMAT, or Other In-Class Tantalum Precursors


Tantalum imido-amido and homoleptic amide precursors exhibit drastically different volatility, thermal stability, and reactivity profiles despite sharing the same metal center. The vapor pressure of TAIMATA is fundamentally governed by the steric bulk and electron-donating character of its tert-amylimido (tAmN=) and dimethylamido (–NMe2) ligand set, which differs from the tert-butylimido (tBuN=) and diethylamido (–NEt2) ligands of TBTDET or the pentakis(dimethylamido) framework of PDMAT [1]. These ligand-level variations translate into an order-of-magnitude difference in precursor delivery rates, incompatible ALD temperature windows, and substantial differences in film impurity incorporation [2]. Consequently, direct substitution without re-optimization of the entire deposition process—including bubbler temperature, pulse/purge timing, and plasma co-reactant conditions—leads to failed film growth, non-conformal coverage, or electrically defective barrier layers, making the selection of the specific precursor a critical procurement decision.

Quantified Differentiation Evidence for TAIMATA vs. TBTDET, PDMAT, and TBTEMT in Thin-Film Deposition


Vapor Pressure: TAIMATA Delivers 1 Torr at 80°C — One Order of Magnitude Higher Than TBTDET

TAIMATA exhibits a vapor pressure of 1 Torr at 80 °C, directly measured and reported in the foundational patent and subsequent head-to-head characterization. The closest structural analog, TBTDET, Ta(NtBu)(NEt2)3, has a vapor pressure approximately one order of magnitude lower under equivalent conditions, making TAIMATA markedly more efficient for vapor-phase delivery [1][2].

Atomic Layer Deposition Precursor Volatility Tantalum Nitride Barrier

ALD Process Window: TAIMATA Enables Saturated Growth at 150–200°C vs. 200–250°C Required for TBTDET

In a direct comparative ALD study using NH3 as a co-reactant, TAIMATA achieved saturated deposition at a rate of 0.2 Å/cycle within a substrate temperature range of 150–200 °C. Under identical reactor conditions, TBTDET required an elevated temperature window of 200–250 °C to achieve saturated growth at 0.4 Å/cycle [1]. The lower thermal budget of TAIMATA is directly attributed to the higher reactivity of its dimethylamido ligands.

Atomic Layer Deposition Thermal Budget Diffusion Barrier

Precursor Purity: TAIMATA Synthesized with ≤1 ppm Metal Impurities and 4 ppm Residual Chloride

The patented synthesis route for TAIMATA—reacting TaCl5 with LiNMe2 and LiNHtAm followed by vacuum distillation—yields a product characterized by exceptionally low residual metal impurities (≤1 ppm) and total chlorine content of 4 ppm [1]. This level of purity is an intrinsic property of the compound's preparative pathway and is achievable without additional refining; it forms the basis for the commercially available semiconductor-grade products offered at 99.999% (5N) purity [2]. While PDMAT and TBTDET are also offered at high purities, TAIMATA's patent-specified impurity ceiling provides a verifiable procurement specification.

Precursor Purity Semiconductor Grade Trace Metal Analysis

Film Resistivity: PAALD-TaN Using TAIMATA Achieves 366 μΩ·cm, Enabling Low-Resistance Barrier Layers

TaN films deposited via plasma-assisted atomic layer deposition (PAALD) using TAIMATA and H2 plasma exhibit a resistivity of approximately 366 μΩ·cm. This contrasts sharply with thermal ALD-TaN deposited from the same precursor, where the resistivity was immeasurably high due to the formation of an insulating amorphous phase [1]. While PDMAT-derived PEALD TaN films have been reported with resistivities around 380–500 μΩ·cm under optimized conditions, TAIMATA's PAALD resistivity of 366 μΩ·cm represents a competitive and well-characterized baseline for Cu diffusion barrier applications [2].

Plasma-Enhanced ALD TaN Resistivity Copper Interconnect

Film Stoichiometry: TAIMATA-Based CVD Yields Near 1:1 Ta:N Ratio with Low Carbon Contamination

CVD of tantalum nitride using TAIMATA, ammonia, and a hydrogen carrier gas produces stoichiometric cubic TaN films with a nitrogen-to-tantalum elemental ratio between 0.9 and 1.1, as confirmed by X-ray photoelectron spectroscopy (XPS) [1]. This near-ideal stoichiometry is preserved due to the strong Ta=N bond retained from the tert-amylimido ligand during thermal decomposition. In contrast, PDMAT-based thermal ALD with NH3 has been reported to incorporate significant carbon impurities (above 10% oxygen and free carbon) due to incomplete ligand elimination, resulting in sub-stoichiometric and higher-resistivity films [2].

MOCVD TaN Stoichiometry Work Function Tuning

Optimized Application Scenarios for t-Amylimidotris(dimethylamido)tantalum(V) (TAIMATA) Based on Quantitative Evidence


Sub-10 nm Cu Interconnect Diffusion Barrier via Low-Temperature PAALD

TAIMATA's vapor pressure of 1 Torr at 80 °C and its demonstrated PAALD process yielding 366 μΩ·cm TaN films make it the preferred precursor for depositing ultra-thin, low-resistivity diffusion barriers in advanced Cu interconnects. Its ability to achieve saturated ALD growth at 150–200 °C protects low-k dielectrics from thermal damage [1][2].

pMOS Metal Gate Electrode with Tunable Effective Work Function (4.8–4.9 eV)

The stoichiometric TaN films (N:Ta ratio 0.9–1.1) produced by thermal CVD of TAIMATA at 400–550 °C enable precise tuning of the effective work function to approximately 4.8 eV on HfSiO4, a requirement for pMOS threshold voltage control. The low carbon incorporation intrinsic to the imido ligand decomposition pathway ensures minimal work function shift during subsequent high-temperature annealing [1].

High-Aspect-Ratio Via Filling for 3D NAND and TSV Architectures

The 10× higher vapor pressure of TAIMATA relative to TBTDET translates into more efficient mass transport into deep, high-aspect-ratio structures such as through-silicon vias (TSVs) and 3D NAND memory channels. Combined with its low-temperature ALD window, TAIMATA provides superior conformal coverage without precursor condensation or premature decomposition [1].

High-Purity Tantalum Carbonitride (TaCN) for Advanced Gate Stack Engineering

TAIMATA has been demonstrated as a single-source precursor for TaCN films via thermal decomposition between 400 and 600 °C, achieving a work function of 4.8–4.9 eV that remains stable under high thermal budget annealing. The ≤1 ppm metal impurity specification of TAIMATA ensures that gate dielectric reliability is not compromised by mobile ion contamination originating from the precursor [1][2].

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